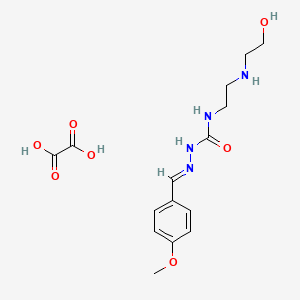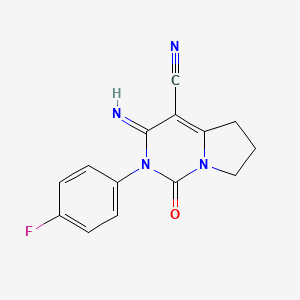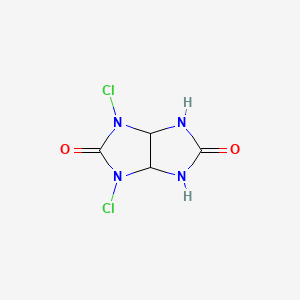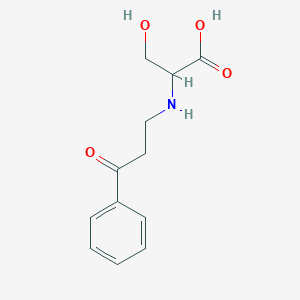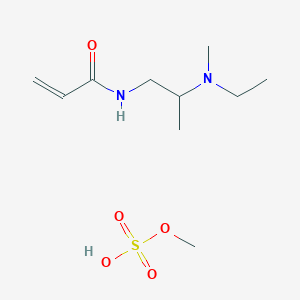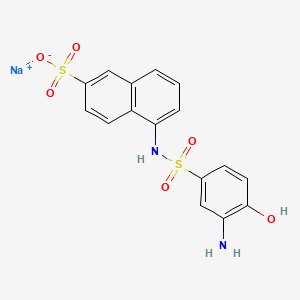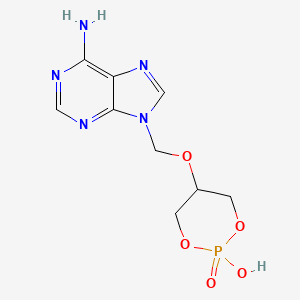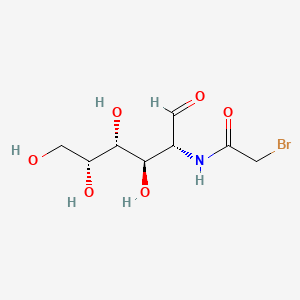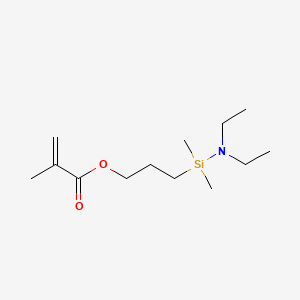
Butyl palmitoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl palmitoleate is an ester derived from butanol and palmitoleic acid Palmitoleic acid is a monounsaturated fatty acid, specifically an omega-7 fatty acid, with the chemical formula C16H30O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl palmitoleate can be synthesized through the esterification of palmitoleic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Butyl palmitoleate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield palmitoleic acid and butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Oxidation: Palmitoleic acid and butanol.
Reduction: Butanol and palmitoleic acid.
Hydrolysis: Palmitoleic acid and butanol.
Aplicaciones Científicas De Investigación
Butyl palmitoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and skin conditions.
Industry: this compound is used as a lubricant, plasticizer, and emollient in various industrial applications.
Mecanismo De Acción
The mechanism of action of butyl palmitoleate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release palmitoleic acid and butanol. Palmitoleic acid, in turn, can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. The activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects.
Comparación Con Compuestos Similares
Butyl palmitate: An ester of butanol and palmitic acid, used in similar applications but with different physical properties.
Methyl palmitoleate: An ester of methanol and palmitoleic acid, with similar biological activities but different solubility and volatility.
Ethyl palmitate: An ester of ethanol and palmitic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness: Butyl palmitoleate is unique due to its specific combination of butanol and palmitoleic acid, which imparts distinct physical and chemical properties. Its ability to activate PPARs and its potential therapeutic applications make it a compound of interest in both scientific research and industrial applications.
Propiedades
Número CAS |
929211-65-4 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
butyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
Clave InChI |
YWDFWMANHUYCIY-KHPPLWFESA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



